molecular formula C18H15O3P B1596426 Bis(4-hydroxyphenyl)phenylphosphine oxide CAS No. 795-43-7

Bis(4-hydroxyphenyl)phenylphosphine oxide

Cat. No.: B1596426
CAS No.: 795-43-7
M. Wt: 310.3 g/mol
InChI Key: FYXPKOPFEGFWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-hydroxyphenyl)phenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₈H₁₅O₃P. This compound is characterized by the presence of two hydroxyphenyl groups and one phenyl group attached to a phosphine oxide core. It is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with phenylphosphine oxide. The process includes several steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(4-hydroxyphenyl)phenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced to form phosphines with lower oxidation states.

    Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Lower oxidation state phosphines.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Bis(4-hydroxyphenyl)phenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-hydroxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The hydroxy groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The phosphine oxide core can participate in redox reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the hydroxy groups.

    Bis(4-methoxyphenyl)phenylphosphine oxide: A precursor in the synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide.

    9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide: Another organophosphorus compound used in flame retardants.

Uniqueness: this compound is unique due to the presence of hydroxy groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)-phenylphosphoryl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPKOPFEGFWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229719
Record name p,p'-(Phenylphosphinylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795-43-7
Record name Bis(4-hydroxyphenyl)phenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,p'-(Phenylphosphinylidene)bisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-(Phenylphosphinylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-(phenylphosphinylidene)bisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bis(4-methoxyphenyl)phenyl phosphine oxide (1.77 g, 5.2 mmol) and hydrobromic acid (31.0 g, 48%, 0.18 mol) were stirred at 123° C. for 21 h. The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was worked up to give the product as a tan powder (1.0 g, 62% yield). 31P NMR: (d6-DMSO) δ 27.9 (s).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

Bis(4-methoxyphenyl)phenylphosphine oxide mixture (2359 g, 6.97 mol), hydrobromic acid (48%, 8344 g, 49.5 mol), and potassium bromide (243 g, 2.04 mol) were stirred at 120° C. for 48 h. The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The lower aqueous layer was removed and the product layer was worked up to afford bis(4-hydroxyphenyl)phenylphosphine oxide mixture as a tan powder (1601 g, 74%). m.p. (DSC): 93° C. 31P NMR (d6-DMSO): δ 27.7 (s, 24.7%); 27.5 (s, 47.7%); 27.4 (s, 25.4%); 27.2 (s, 2.2%).
Quantity
2359 g
Type
reactant
Reaction Step One
Quantity
8344 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of bis(4-methoxyphenyl)phenyl phosphine oxide (59.83 g, 0.1768 mol), 48% hydrobromic acid (400 ml, 3.536 mol), and glacial acetic acid (215 ml) was refluxed for 24 hrs. As the solution cooled to room temperature, the crude product remained in solution. The hydrobromic acid/glacial acetic acid mixture was added to stirred distilled water at room temperature to afford a light pink solid. The crude solid was washed several times in water and dried at ˜105° C. to afford 46.4 g (˜85% yield). The solid was dissolved in ethanol, treated with activated charcoal, and filtered through Celite 545. Distilled water was added to the stirred warm solution until a 50% aqueous ethanol solution was obtained. The mixture was then allowed to cool to ambient temperature. The product was recovered by filtration and dried under vacuum at 50° C. This recrystallization procedure was repeated an additional time to afford 22.66 g (41% yield) of a white solid, DSC (heating rate of 10° C./min) exotherm at 157° C. with sharp peaks at 227 and 233° C. [literature 233-234° C. (A. E. Senear, W. Valent, and J. Wirth J. Org. Chem. 25, 2001, 1960.)]
Quantity
59.83 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 2
Reactant of Route 2
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 3
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 5
Bis(4-hydroxyphenyl)phenylphosphine oxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bis(4-hydroxyphenyl)phenylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.